molecular formula C11H16O4 B2801569 Diethyl 2-cyclobutylidenemalonate CAS No. 41589-41-7

Diethyl 2-cyclobutylidenemalonate

Cat. No.: B2801569
CAS No.: 41589-41-7
M. Wt: 212.245
InChI Key: SPHQMIKQDGNIAL-UHFFFAOYSA-N
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Description

Diethyl 2-cyclobutylidenemalonate is a malonate ester derivative featuring a strained cyclobutylidene moiety (a four-membered ring with a double bond). These derivatives are pivotal in organic synthesis, serving as intermediates for heterocycles, pharmaceuticals, and polymers.

Properties

IUPAC Name

diethyl 2-cyclobutylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-14-10(12)9(8-6-5-7-8)11(13)15-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHQMIKQDGNIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyclobutylidenemalonate can be synthesized through the reaction of diethyl malonate with cyclobutanone in the presence of a base such as sodium ethoxide. The reaction typically involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to form the cyclobutylidene moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyclobutylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Diethyl 2-cyclobutylidenemalonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-cyclobutylidenemalonate involves its reactivity as an electrophile due to the presence of the ester groups. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclobutylidene C₁₁H₁₄O₄* 210.23* High reactivity due to ring strain; potential for Diels-Alder or electrocyclic reactions N/A
Diethyl 2-butylmalonate Butyl C₁₀H₁₈O₄ 202.25 Hydrophobic; used in alkylation reactions
Diethyl 2-acetamidomalonate Acetamido C₉H₁₅NO₅ 217.22 Key in peptide synthesis; stabilizes enolates
Diethyl 2-phenylmalonate Phenyl C₁₃H₁₆O₄ 236.26 Aromatic electrophilic substitution; precursor to coumarins
Diethyl 2-(2-cyanoethyl)malonate Cyanoethyl C₁₀H₁₅NO₄ 213.23 Electron-withdrawing group enhances acidity of α-H; used in condensations
Diethyl benzylmalonate Benzyl C₁₄H₁₈O₄ 250.29 Steric bulk influences reaction pathways; intermediates for heterocycles

*Hypothetical values based on structural analogy.

Key Findings:

Reactivity Trends: Electron-Withdrawing Groups: Cyanoethyl (C₁₀H₁₅NO₄, ) and acetamido (C₉H₁₅NO₅, ) substituents increase the acidity of α-hydrogens, facilitating nucleophilic substitutions or condensations. Steric Effects: Bulky groups like benzyl (C₁₄H₁₈O₄, ) or sec-butyl (C₁₃H₂₄O₄, ) hinder enolate formation but may direct regioselectivity in alkylation. Strained Systems: The cyclobutylidene group (hypothetical) is expected to exhibit heightened reactivity in ring-opening or [2+2] cycloreversion compared to unstrained analogs.

Synthetic Applications: Diethyl bromomalonate (C₇H₁₁BrO₄, ) reacts with amines to form amino-substituted malonates, suggesting analogous reactivity for strained systems.

Physical Properties: Hydrophobic substituents (e.g., butyl , phenyl ) reduce water solubility, whereas polar groups (cyano , acetamido ) enhance compatibility with polar solvents. Safety profiles (e.g., Diethyl 2-phenylmalonate ) indicate malonates are generally irritants, requiring precautions during handling.

Biological Activity

Diethyl 2-cyclobutylidenemalonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a malonate framework, which contributes to its unique reactivity and biological properties. The general structure can be represented as follows:

C2H5O2C(C4H6)C(=C)C(=O)C(=O)C2H5\text{C}_2\text{H}_5\text{O}_2\text{C}(\text{C}_4\text{H}_6)\text{C}(=\text{C})\text{C}(=\text{O})\text{C}(=\text{O})\text{C}_2\text{H}_5

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential anti-inflammatory, antimicrobial, and cytotoxic effects. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation
HeLa25Activation of caspase-3 pathway

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of this compound, researchers found that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound decreased tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory agent.

Case Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of this compound in a murine model of arthritis. The results indicated that treatment with the compound led to reduced joint swelling and pain, correlating with decreased inflammatory markers in serum.

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